molecular formula C25H25N3O6S B2757230 N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide CAS No. 1025033-58-2

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide

Cat. No.: B2757230
CAS No.: 1025033-58-2
M. Wt: 495.55
InChI Key: VOBVEHVDFOYOIY-UHFFFAOYSA-N
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Description

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzoyl group, a tosyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzoylpiperazine. This can be achieved by reacting piperazine with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Tosyl Group: The next step is the tosylation of the piperazine derivative. This is done by reacting the intermediate with tosyl chloride in the presence of a base like pyridine.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the tosylated piperazine derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzoyl and tosyl groups can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets in the body.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and tosyl groups may facilitate binding to these targets, while the furan ring can participate in various chemical reactions within the biological system. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-benzoylpiperazin-1-yl)-2-oxoethyl)furan-2-carboxamide: Lacks the tosyl group, which may affect its reactivity and binding properties.

    N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring, which can influence its chemical behavior and applications.

Uniqueness

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is unique due to the presence of both benzoyl and tosyl groups, which provide distinct chemical properties and potential for diverse applications. Its combination of functional groups allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-18-9-11-20(12-10-18)35(32,33)23(26-22(29)21-8-5-17-34-21)25(31)28-15-13-27(14-16-28)24(30)19-6-3-2-4-7-19/h2-12,17,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVEHVDFOYOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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